molecular formula C10H12BrN5O2S B8456365 tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate

tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate

Cat. No.: B8456365
M. Wt: 346.21 g/mol
InChI Key: GGNCLDOFIQBDLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate is an organic compound that features a tert-butyl ester group, a bromothiazole ring, and a tetrazole moiety

Preparation Methods

The synthesis of tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromothiazole ring: This can be achieved by reacting 2-aminothiazole with bromine in the presence of a suitable solvent.

    Introduction of the tetrazole moiety: The bromothiazole intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Esterification: The final step involves the esterification of the tetrazole intermediate with tert-butyl bromoacetate under basic conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium azide, bromine, tert-butyl bromoacetate, and various catalysts and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromothiazole and tetrazole moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate can be compared with other similar compounds, such as:

    Tert-butyl 2-(5-(2-chlorothiazol-5-yl)-2H-tetrazol-2-yl)acetate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and interactions.

    Tert-butyl 2-(5-(2-fluorothiazol-5-yl)-2H-tetrazol-2-yl)acetate: The presence of a fluorine atom can influence the compound’s electronic properties and reactivity.

    Tert-butyl 2-(5-(2-iodothiazol-5-yl)-2H-tetrazol-2-yl)acetate: The iodine atom can impact the compound’s steric and electronic properties, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrN5O2S

Molecular Weight

346.21 g/mol

IUPAC Name

tert-butyl 2-[5-(2-bromo-1,3-thiazol-5-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C10H12BrN5O2S/c1-10(2,3)18-7(17)5-16-14-8(13-15-16)6-4-12-9(11)19-6/h4H,5H2,1-3H3

InChI Key

GGNCLDOFIQBDLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CN=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesized in a similar manner as described for ethyl[5-(2-bromo-1,3-thiazol-5-yl)-2H-tetrazol-2-yl]acetate (INTERMEDIATE 2) using tert-butyl bromoacetate in place of ethyl bromoacetate in step 4. 1H NMR (CDCl3, 400 MHz) 8.22 (1H, s), 5.32 (2H, s), 1.47 (9H, s). MS (ESI, Q+) m/z 346, 348 (M+1, 79Br, 81Br).
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